6-({[3,4,5-Trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol
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Overview
Description
6-({[3,4,5-Trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol is a complex carbohydrate compound This compound is characterized by its multiple hydroxyl groups and a series of interconnected oxane rings It is a polysaccharide derivative, which means it is composed of multiple sugar units linked together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3,4,5-Trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol typically involves the stepwise addition of sugar units through glycosidic bonds. The reaction conditions often require the presence of catalysts such as acids or enzymes to facilitate the formation of these bonds. The process may also involve protecting group strategies to ensure selective reactions at specific hydroxyl groups.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, such as the use of microbial fermentation. Specific strains of bacteria or yeast can be engineered to produce the desired polysaccharide. The fermentation process is followed by extraction and purification steps to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-({[3,4,5-Trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may require the use of halogenating agents or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
6-({[3,4,5-Trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol has numerous applications in scientific research:
Chemistry: It is used as a model compound for studying polysaccharide structures and reactions.
Biology: The compound is studied for its role in cellular processes and its potential as a biomaterial.
Medicine: Research is ongoing into its potential therapeutic applications, such as drug delivery systems and tissue engineering.
Industry: It is used in the production of biodegradable materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 6-({[3,4,5-Trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. This compound can also interact with enzymes, altering their activity and affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Cellulose: A polysaccharide composed of glucose units, similar in structure but with different linkage patterns.
Starch: Another polysaccharide, but with a different arrangement of glucose units.
Chitin: A polysaccharide found in the exoskeletons of arthropods, with a similar structure but containing nitrogen.
Uniqueness
6-({[3,4,5-Trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol is unique due to its specific arrangement of hydroxyl groups and oxane rings, which confer distinct chemical and physical properties. This makes it particularly valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C30H52O26 |
---|---|
Molecular Weight |
828.7 g/mol |
IUPAC Name |
6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C30H52O26/c31-1-6-11(32)17(38)22(43)27(53-6)49-3-8-13(34)19(40)24(45)29(55-8)51-5-10-15(36)20(41)25(46)30(56-10)50-4-9-14(35)18(39)23(44)28(54-9)48-2-7-12(33)16(37)21(42)26(47)52-7/h6-47H,1-5H2 |
InChI Key |
JKJNEIZIUZSCIE-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC5C(C(C(C(O5)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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